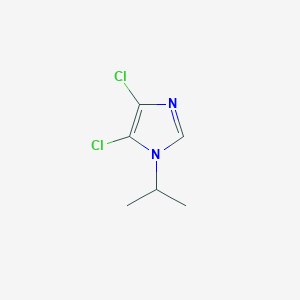

4,5-dichloro-1-isopropyl-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Heterocyclic Chemistry

The imidazole nucleus is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and functional materials. google.combeilstein-journals.orgrsc.orggoogle.com Its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom confer upon it a unique combination of acidic and basic properties, allowing it to act as a proton donor and acceptor. google.com This amphoteric nature is crucial for its role in biological systems, most notably in the amino acid histidine, which plays a vital role in enzyme catalysis and protein structure. google.com

The versatility of the imidazole scaffold is further demonstrated by its presence in a wide range of pharmaceuticals, including antifungal agents (e.g., clotrimazole, ketoconazole), antibiotics (e.g., metronidazole), and antihypertensive drugs. google.comrsc.org In materials science, imidazole derivatives are utilized as ionic liquids, corrosion inhibitors, and ligands for the synthesis of metal-organic frameworks (MOFs) and catalysts. google.com The ability to readily functionalize the imidazole ring at its various carbon and nitrogen positions allows for the fine-tuning of its steric and electronic properties, making it an exceptionally adaptable building block in organic synthesis. beilstein-journals.org

Table 1: Prominent Examples of Imidazole-Containing Compounds

| Compound Name | Classification | Significance |

|---|---|---|

| Histidine | Amino Acid | Essential component of proteins and enzymes. google.com |

| Histamine | Biogenic Amine | Mediator of immune responses and neurotransmitter. google.com |

| Clotrimazole | Pharmaceutical | Broad-spectrum antifungal medication. google.comrsc.org |

| Metronidazole | Pharmaceutical | Antibiotic and antiprotozoal medication. google.com |

Overview of Dichlorinated and N-Alkylated Imidazole Systems in Modern Chemical Synthesis

The introduction of chlorine atoms onto the imidazole ring significantly modifies its chemical reactivity and physical properties. Dichlorinated imidazoles, such as 4,5-dichloro-1H-imidazole, serve as versatile intermediates in organic synthesis. The electron-withdrawing nature of the chlorine atoms enhances the acidity of the N-H proton and influences the regioselectivity of subsequent substitution reactions. The chlorine atoms themselves can be displaced by various nucleophiles, providing a pathway to a diverse array of substituted imidazoles.

N-alkylation of the imidazole ring is a common strategy to introduce further structural diversity and to modulate the compound's lipophilicity and steric profile. The alkyl group at the N1 position can prevent deprotonation and influence the orientation of other substituents. In the context of catalysis, N-alkylated imidazoles are crucial precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized many areas of chemical synthesis. nih.govnih.gov The stability and catalytic activity of NHCs are highly dependent on the nature of the N-substituents.

Research Landscape for 4,5-dichloro-1-isopropyl-1H-imidazole within Contemporary Synthetic Organic Chemistry

While the broader classes of dichlorinated and N-alkylated imidazoles are well-documented, specific research focusing solely on this compound is more specialized. This particular compound combines the features of a dichlorinated imidazole core with an N-isopropyl substituent. The isopropyl group, being bulkier than a methyl or ethyl group, can impart specific steric hindrance around the N1-C2-N3 region of the imidazole ring.

The primary area of interest for a compound like this compound lies in its potential as a precursor for the synthesis of specialized N-heterocyclic carbenes. The combination of the electron-withdrawing chloro groups at the C4 and C5 positions and the steric bulk of the isopropyl group at the N1 position would be expected to influence the electronic and steric properties of the resulting NHC. These properties are critical in tuning the performance of NHC-metal catalysts in cross-coupling reactions and other catalytic transformations.

Although detailed, dedicated studies on this compound are not extensively reported in publicly available literature, its synthesis would likely follow established protocols for the N-alkylation of 4,5-dichloro-1H-imidazole. The reactivity of this compound would be analogous to other N-alkylated dichlorinated imidazoles, serving as a valuable, albeit specialized, building block for the synthesis of more complex molecules, particularly within the realm of catalysis and materials science. A patent for 4,5-dichloro-imidazole derivatives for use as herbicides suggests a potential application area for compounds with this core structure, although it does not specify the 1-isopropyl substitution. google.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Histidine |

| Histamine |

| Clotrimazole |

| Ketoconazole |

| Metronidazole |

| Losartan |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2/c1-4(2)10-3-9-5(7)6(10)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFALMVGIGSSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4,5-dichloro-1-isopropyl-1H-imidazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the compound's architecture can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the isopropyl group and the lone proton on the imidazole (B134444) ring.

The isopropyl group [(CH₃)₂CH] will present as two distinct signals:

A septet for the single methine proton (-CH). This splitting pattern arises from the coupling with the six neighboring methyl protons. The chemical shift for this proton is anticipated to be in the downfield region, influenced by the electronegative nitrogen atom of the imidazole ring.

A doublet for the six equivalent methyl protons (-CH₃). This signal is split by the single methine proton. These protons are expected to appear more upfield compared to the methine proton.

The imidazole ring contains a single proton at the C2 position. This proton will appear as a singlet , as it has no adjacent proton neighbors to couple with. Its chemical shift will be significantly downfield due to the aromaticity of the imidazole ring and the influence of the two adjacent nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| Imidazole C2-H | 7.5 - 8.5 | Singlet |

| Isopropyl CH | 4.0 - 5.0 | Septet |

| Isopropyl CH₃ | 1.4 - 1.8 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show four distinct signals, corresponding to the different carbon environments.

Imidazole Ring Carbons: Three signals are expected for the imidazole ring. The carbon at the C2 position will appear at a certain chemical shift. The two chlorinated carbons, C4 and C5, are in a unique electronic environment due to the presence of the electron-withdrawing chlorine atoms, which will shift their signals significantly downfield.

Isopropyl Group Carbons: Two signals will correspond to the isopropyl group. The methine carbon (-CH) will be at a lower field than the two equivalent methyl carbons (-CH₃) due to its direct attachment to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 135 - 145 |

| Imidazole C4/C5 | 115 - 125 |

| Isopropyl CH | 45 - 55 |

| Isopropyl CH₃ | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are powerful for identifying functional groups and providing a unique "molecular fingerprint" of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, key vibrational modes include:

C-H stretching: Vibrations from the isopropyl group and the imidazole C-H bond.

C=N and C=C stretching: Vibrations from the imidazole ring, which are indicative of its aromatic character.

C-N stretching: Vibrations associated with the bonds between the imidazole ring carbons and nitrogens, as well as the bond between the isopropyl group and the ring nitrogen.

C-Cl stretching: Vibrations from the carbon-chlorine bonds, which are expected in the lower frequency region of the spectrum.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N Stretch | 1650 - 1550 |

| C=C Stretch | 1600 - 1475 |

| C-N Stretch | 1350 - 1000 |

| C-Cl Stretch | 800 - 600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the C=C and C-Cl bonds, providing confirmatory data to the FT-IR analysis. The symmetric vibrations of the imidazole ring are also typically well-resolved in Raman spectra.

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. By placing a thin layer of a metal, typically gold or silver, on an internal reflection element, the infrared absorption signal of molecules in close proximity to the metal surface is significantly enhanced.

For this compound, SEIRAS could be employed to investigate its orientation and interaction with metallic surfaces. This is particularly relevant for understanding its behavior in contexts such as catalysis, electrochemistry, or as a corrosion inhibitor. The enhancement effect would allow for the detection of monolayer or sub-monolayer coverage of the compound, providing insights into the specific vibrational modes that are perturbed upon adsorption. This can reveal which parts of the molecule are interacting most strongly with the surface.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be constructed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In a typical GC-MS analysis of a chlorinated imidazole derivative, the sample is first vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI).

The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. For this compound, the molecular ion peak would be expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (35Cl and 37Cl). The fragmentation pattern would likely involve the loss of the isopropyl group, chlorine atoms, and cleavage of the imidazole ring, providing confirmatory structural information. While specific data is unavailable for the target compound, analysis of related compounds like 4,5-dichloro-2-methylimidazole (B96617) would show a molecular ion and fragments corresponding to its structure.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) allows for the determination of a compound's elemental composition with extremely high accuracy. ESI is particularly useful for polar molecules and generates intact molecular ions, often as protonated species [M+H]+.

For this compound, HRMS-ESI would provide a highly accurate mass measurement of the molecular ion. This precise mass can be used to calculate the elemental formula, confirming the presence of the correct number of carbon, hydrogen, nitrogen, and chlorine atoms. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high resolution also allows for the clear resolution of the isotopic pattern of the two chlorine atoms, further validating the compound's identity.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound is not available, data from related structures provide insight into the expected findings. For example, the crystal structure of other substituted imidazoles reveals detailed information about the planarity of the imidazole ring and the orientation of its substituents. mdpi.com The table below presents representative crystallographic data for an analogous heterocyclic compound to illustrate the type of information obtained.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.682 (5) |

| b (Å) | 14.514 (5) |

| c (Å) | 18.460 (5) |

| β (°) | 128.210 (5) |

| Volume (Å3) | 3090.9 (17) |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Byproduct Identification

Chromatographic methods are essential for determining the purity of a synthesized compound and for identifying any byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed.

In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. By comparing the retention time with that of a known reference standard, the identity of the compound can be confirmed. Different imidazole derivatives can be effectively separated using this technique. nih.govmdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in higher resolution, faster analysis times, and improved sensitivity. The principles of separation are the same as in HPLC, but the higher pressures and specialized instrumentation allow for more efficient separations. wiley.com

A UPLC method for this compound would offer a more rapid and sensitive assessment of purity compared to traditional HPLC. The enhanced resolution is particularly advantageous for separating closely related impurities from the main compound. The conditions would be similar to HPLC, using a sub-2 µm particle column and an optimized mobile phase gradient. researchgate.net The table below shows typical parameters for an HPLC/UPLC analysis of imidazole derivatives.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or HSS T3, <2 µm - 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 0.4 - 1.0 mL/min |

| Detection | UV-Vis (e.g., 210-300 nm) or Mass Spectrometry (MS) |

Computational Chemistry and Theoretical Investigations of 4,5 Dichloro 1 Isopropyl 1h Imidazole

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For 4,5-dichloro-1-isopropyl-1H-imidazole, a DFT analysis would begin with geometry optimization, calculating the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for predicting a variety of chemical properties. The presence of electron-withdrawing chlorine atoms on the imidazole (B134444) ring and the bulky isopropyl group at the N1 position would significantly influence the molecule's geometry and electron distribution compared to unsubstituted imidazole.

Prediction of Electronic Spectra and Quantum Chemical Descriptors

Following geometry optimization, Time-Dependent DFT (TD-DFT) could be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the energies of electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Quantum chemical descriptors provide insight into the molecule's reactivity and stability. acs.org While specific values for this compound are not available, a typical DFT study would calculate the parameters shown in the table below. The HOMO-LUMO energy gap is particularly important, as a smaller gap generally suggests higher chemical reactivity. orientjchem.org

| Quantum Chemical Descriptor | Typical Information Provided |

|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating ability |

| ELUMO (Energy of LUMO) | Indicates electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to chemical reactivity and kinetic stability |

| Ionization Potential (I) | Energy required to remove an electron |

| Electron Affinity (A) | Energy released when an electron is added |

| Electronegativity (χ) | The power to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

As this compound lacks a proton on a ring nitrogen atom, it cannot act as a hydrogen bond donor itself. However, the lone pair of electrons on the N3 nitrogen atom can act as a hydrogen bond acceptor. Computational methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis could be used to study its hydrogen bonding interactions with donor molecules (e.g., water, alcohols). mdpi.commdpi.com These studies would quantify the strength and nature of these bonds, which are crucial for understanding the compound's solubility and how it interacts with biological systems. Intramolecular hydrogen bonds are not expected in this molecule due to its structure.

Energetic Studies of Tautomeric Forms

Prototropic tautomerism involves the migration of a proton. In N-unsubstituted imidazoles, a proton can shift between the two ring nitrogen atoms. beilstein-journals.org However, in this compound, the N1 position is substituted with an isopropyl group, which blocks this primary tautomeric pathway. Therefore, energetic studies would likely confirm that this common form of imidazole tautomerism is not a significant consideration for this specific compound. Other potential, though less common, tautomeric forms would be expected to be energetically highly unfavorable.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling provides visual and energetic information about how a molecule interacts with other molecules, including proteins or other organic compounds.

Visualization of Molecular Spatial Arrangements and Potential Interaction Sites

Using molecular modeling software, a three-dimensional model of this compound can be generated. A Molecular Electrostatic Potential (MEP) map is often calculated to visualize the electron density distribution. orientjchem.org For this molecule, the MEP map would be expected to show a negative potential (electron-rich region, typically colored red) around the N3 nitrogen, identifying it as a likely site for electrophilic attack or hydrogen bond acceptance. Positive potential (electron-poor regions, blue) would likely be found around the hydrogen atoms of the isopropyl group. These visualizations are critical for predicting how the molecule will orient itself when approaching other molecules. researchgate.netresearchgate.net

Characterization of Noncovalent Interactions (e.g., π-π stacking, dipole-dipole, coordination bonds)

Beyond hydrogen bonds, other noncovalent interactions govern intermolecular recognition. nih.gov

Dipole-Dipole Interactions : As a polar molecule, this compound would engage in dipole-dipole interactions with other polar molecules. youtube.com

π-π Stacking : The electron-rich imidazole ring can participate in π-π stacking interactions with other aromatic systems. The presence of electron-withdrawing chlorine atoms would modulate the electronic character of the ring, influencing the geometry and strength of these stacking interactions compared to unsubstituted imidazoles. nih.govacs.org

Coordination Bonds : The N3 nitrogen atom, with its available lone pair of electrons, can form coordination bonds with metal ions, a common feature of imidazole derivatives in bioinorganic chemistry and catalysis. mdpi.com

While these theoretical approaches are well-established, their specific application to this compound is necessary to generate concrete data. Without such dedicated studies, a detailed quantitative analysis remains speculative.

Exploration of Hydrophobic Interactions within Molecular Binding Domains

The imidazole ring itself, while containing polar nitrogen atoms, can also participate in hydrophobic interactions, particularly through π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. However, the presence of two electron-withdrawing chlorine atoms at positions 4 and 5 can modulate the electron density of the ring, influencing these interactions. In silico docking studies of similar imidazole-containing molecules have shown that such hydrophobic contacts are crucial for stabilizing the ligand within the active site. plos.org The interplay between the hydrophobic nature of the isopropyl group and the electronic characteristics of the dichloro-imidazole core dictates the compound's orientation and affinity within a binding domain. While direct experimental or extensive computational studies on this compound's binding are not widely available, the foundational principles of hydrophobic interactions suggest its potential to engage with nonpolar regions of a receptor.

A hypothetical representation of the types of hydrophobic interactions involving this compound within a protein binding site is presented below.

| Interaction Type | Interacting Group on Compound | Potential Interacting Amino Acid Residues |

| Alkyl-Hydrophobic | Isopropyl group | Valine, Leucine, Isoleucine, Alanine |

| Pi-Alkyl | Imidazole ring | Valine, Leucine, Isoleucine, Alanine |

| Pi-Pi Stacking | Imidazole ring | Phenylalanine, Tyrosine, Tryptophan |

Topological Studies for Electron Density Distribution and Weak Interactions

Topological analysis of the electron density, based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for understanding chemical bonding and non-covalent interactions. These methods partition the electron density to reveal critical points that characterize the nature of atomic and molecular interactions.

The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization, which are typically associated with chemical bonds and lone pairs. An ELF analysis of this compound would be expected to show high ELF values in the regions of the C-C, C-N, and C-H covalent bonds, indicating a high probability of finding electron pairs. The areas corresponding to the lone pairs on the nitrogen and chlorine atoms would also exhibit significant electron localization. This analysis helps in understanding the electronic structure and the regions that are susceptible to electrophilic or nucleophilic attack.

Similar to ELF, the Localized Orbital Locator (LOL) provides a map of electron localization. High LOL values are indicative of regions where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, a LOL analysis would complement the ELF findings, offering a clear depiction of the covalent framework and the non-bonding electron pairs. This can be particularly useful in distinguishing the electronic environments around the two nitrogen atoms of the imidazole ring.

The Average Local Ionization Energy (ALIE) is a scalar field that provides information about the energy required to remove an electron at any given point in the molecular space. Regions with high ALIE values correspond to tightly bound electrons, such as those in core orbitals, while regions with low ALIE values indicate the presence of more reactive, valence electrons. An ALIE map of this compound would likely show the lowest values around the nitrogen lone pairs and the π-system of the imidazole ring, highlighting these as potential sites for chemical reactions.

The Reduced Density Gradient (RDG) is a method used to identify and visualize weak non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, it is possible to distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions. An RDG analysis of the dimer or a protein-ligand complex of this compound would be instrumental in identifying weak interactions such as van der Waals forces and potential halogen bonds involving the chlorine atoms.

A summary of the expected insights from these topological studies is provided in the table below.

| Topological Method | Information Provided | Expected Findings for this compound |

| ELF | Regions of high electron localization (bonds, lone pairs) | High localization at C-C, C-N, C-H, C-Cl bonds and N, Cl lone pairs. |

| LOL | Visualization of localized electron pairs | Clear depiction of covalent bonds and lone pair regions. |

| ALIE | Local electron binding energy | Lower values around the imidazole ring and nitrogen lone pairs, indicating reactive sites. |

| RDG | Identification and characterization of weak interactions | Visualization of van der Waals and potential halogen bonding interactions. |

Chemical Reactivity and Functionalization of the 4,5 Dichloro 1 Isopropyl 1h Imidazole Core

Nucleophilic Substitution Reactions at Halogenated Positions

The chlorine atoms at the C4 and C5 positions of the 4,5-dichloro-1-isopropyl-1H-imidazole ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions is influenced by the electron-withdrawing nature of the imidazole (B134444) ring and the other halogen, which facilitates the attack of nucleophiles. However, unlike systems activated by strongly electron-withdrawing groups like nitro or cyano groups, the reactivity of dichloroimidazoles can be moderate. libretexts.orgcrossref.org

The regioselectivity of substitution at C4 versus C5 can be influenced by steric and electronic factors, including the nature of the nucleophile and the reaction conditions. In many dihalogenated heterocyclic systems, the substitution of the first halogen can either activate or deactivate the remaining halogen towards a second substitution. nih.govnih.gov Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines.

For instance, reactions with various amines or thiols often require elevated temperatures and the presence of a base to proceed efficiently. The substitution typically follows the classical SNAr mechanism, involving the formation of a Meisenheimer-like intermediate. nih.gov The stability of this intermediate is key to the reaction's success. While specific studies on this compound are not extensively detailed in the literature, analogous reactions with other dichloro-heterocycles, such as 4,5-dichloropyridazin-3-ones, show that regioselective substitution is achievable, often favoring one position over the other depending on the nucleophile and conditions. clockss.orgresearchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloro-Heterocycles

| Nucleophile | Reagent | Conditions | Product Type |

|---|---|---|---|

| Amine | R-NH₂ | Base (e.g., K₂CO₃), Heat | 4- or 5-amino-chloro-imidazole derivative |

| Thiolate | R-SNa | Solvent (e.g., DMF), Heat | 4- or 5-thioether-chloro-imidazole derivative |

Functionalization of the Imidazole Ring and N-Substituent

The sole C-H bond on the imidazole ring of this compound is located at the C2 position, making it a prime target for direct functionalization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at this position. nih.gov

Palladium-catalyzed direct arylation is a common strategy, enabling the coupling of the C2 position with a variety of aryl and heteroaryl halides. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, a ligand (often a phosphine (B1218219) or N-heterocyclic carbene), and a base. The directing-group-free nature of these reactions on electron-rich azoles makes them highly efficient. The reaction mechanism often involves a concerted metalation-deprotonation (CMD) pathway.

Similarly, C-H alkenylation can be achieved using catalysts based on palladium or other transition metals, coupling the imidazole core with various alkenes. These methods provide a direct route to C2-vinylimidazoles. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and selectivity. nih.govmdpi.com

Table 2: Examples of C-H Functionalization Reactions on Imidazole Cores

| Reaction Type | Catalyst System | Coupling Partner | Conditions |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide (Ar-X) | Base, High Temperature |

| C-H Alkenylation | [RhCp*Cl₂]₂ | Alkene | Oxidant, Acid |

Functional group interconversions can be performed on the N-isopropyl substituent to introduce further molecular diversity. While the imidazole ring itself is relatively stable, the N-alkyl group can undergo various transformations common in organic synthesis.

For example, oxidation of the isopropyl group could potentially occur at the tertiary carbon, although this would require harsh conditions that might compromise the imidazole ring. More feasible transformations could involve reactions on a modified N-substituent. If the N-substituent were, for instance, an N-(3-aminopropyl) group, the terminal amine could be readily modified through acylation, alkylation, or conversion to an amide, opening up a wide range of synthetic possibilities. nbinno.comrsc.org The principles of functional group interconversion, such as the conversion of alcohols to halides or amines to amides, are broadly applicable. mdpi.com

Conversion of the N-3 nitrogen of the imidazole to an N-oxide dramatically alters the reactivity of the ring, opening new avenues for functionalization. researchgate.net The N-oxide can be prepared by oxidation of the parent imidazole, for example, with hydrogen peroxide in acetic acid or with m-chloroperoxybenzoic acid (mCPBA). nih.gov

Imidazole N-oxides are versatile intermediates. nih.gov One important reaction is cine-substitution. The N-oxide can be activated by an acylating agent (e.g., tosyl chloride), followed by nucleophilic attack at the C2 position and subsequent elimination, leading to a 2-substituted imidazole. osi.lvresearchgate.net This provides a method for introducing halides or other nucleophiles at the C2 position, which is complementary to direct C-H functionalization. dntb.gov.ua

Furthermore, imidazole N-oxides can act as 1,3-dipoles in cycloaddition reactions, reacting with various dipolarophiles to construct more complex heterocyclic systems. mdpi.com

Electrophilic Aromatic Substitution on the Imidazole System

The imidazole ring is generally considered a π-excessive heterocycle, making it reactive towards electrophiles. However, in this compound, the strong electron-withdrawing inductive effect of the two chlorine atoms significantly deactivates the ring towards electrophilic aromatic substitution (EAS). slideshare.net

Oxidative and Reduction Transformations of the Imidazole Scaffold

The imidazole ring is known for its general stability towards both oxidative and reductive conditions. nih.gov Most oxidative transformations targeting this scaffold would likely affect the substituents rather than the aromatic core itself. For instance, strong oxidizing agents could potentially degrade the N-isopropyl group. Selective oxidation of the imidazole ring in amino acids like histidine has been observed, but typically under specific biochemical or metal-catalyzed conditions involving reactive oxygen species. nih.gov

Under reductive conditions, the most probable transformation for this compound is the hydrogenolysis of the carbon-chlorine bonds. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, can often be used to dehalogenate aryl halides. This would provide a route to 1-isopropyl-1H-imidazole from its dichlorinated precursor. The stepwise removal of chlorine atoms could potentially be controlled by careful selection of the catalyst and reaction conditions.

Design and Synthesis of 4,5 Dichloro 1 Isopropyl 1h Imidazole Derivatives

Scaffold-Based Design Principles for the Development of Derivative Libraries

The design of derivative libraries around the 4,5-dichloro-1-isopropyl-1H-imidazole scaffold is guided by several key principles aimed at systematically exploring chemical space to identify compounds with desired properties. The imidazole (B134444) core is an attractive framework because its structural features facilitate multiple ligand-receptor interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. benthamdirect.comnih.gov

Scaffold-based drug design leverages the known importance of the core structure. The imidazole nucleus is found in essential biological molecules like the amino acid histidine and purines, highlighting its biological relevance. semanticscholar.orgnih.gov By using this scaffold as a foundation, chemists can create libraries of related compounds by introducing a variety of substituents at specific positions. This approach allows for a focused exploration of the structure-activity relationship (SAR), where changes in chemical structure are correlated with changes in biological activity. nih.gov

The primary goals in designing a derivative library from this scaffold include:

Modulating Physicochemical Properties: Altering substituents to fine-tune properties like solubility, lipophilicity, and metabolic stability.

Exploring Target Binding Pockets: Introducing diverse functional groups to probe interactions with different regions of a biological target. benthamdirect.com

Enhancing Potency and Selectivity: Systematically modifying the scaffold to optimize binding affinity for a specific target while minimizing off-target effects. nih.gov

The dichlorinated imidazole core provides a rigid and predictable geometry, which is advantageous for computational modeling and rational drug design. Techniques like quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that guide the synthesis of new, more potent derivatives. nih.gov

Diversification Strategies at N1, C2, and Halogenated C4/C5 Positions

The chemical reactivity of the this compound scaffold allows for targeted modifications at three primary locations: the N1 nitrogen, the C2 carbon, and the halogenated C4 and C5 carbons.

While the parent compound features an isopropyl group at the N1 position, replacing it with other alkyl or aryl moieties is a common strategy to explore the impact of steric and electronic properties on activity. N-alkylation and N-arylation of the imidazole ring are well-established synthetic transformations. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the highly regioselective N1-arylation of unsymmetrical imidazoles. nih.govmit.edu This method allows for the introduction of a wide range of functionalized aryl bromides, chlorides, and triflates. nih.gov Such modifications can significantly influence the molecule's orientation within a binding site and introduce new interaction points. For example, the synthesis of N-aryl-4-methylimidazole derivatives has been crucial in the development of kinase inhibitors. nih.govmit.edu

Table 1: Examples of N-Arylation Reactions on Substituted Imidazoles

| Imidazole Substrate | Aryl Halide/Triflate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylimidazole | 4-Bromotoluene | Pd₂(dba)₃ / L1 | 1-(4-Tolyl)-4-methyl-1H-imidazole | High | nih.gov |

| 4-Methylimidazole | 3-Chloropyridine | Pd₂(dba)₃ / L1 | 1-(Pyridin-3-yl)-4-methyl-1H-imidazole | High | mit.edu |

Note: This table is illustrative of general N-arylation strategies applicable to imidazole scaffolds.

The chlorine atoms at the C4 and C5 positions are not merely passive substituents; they are reactive handles for further functionalization. Metal-halogen exchange reactions are a powerful tool for this purpose. Treatment of polyhalogenated imidazoles, such as 2-bromo-4,5-dichloroimidazole, with organolithium reagents like n-butyllithium can lead to lithiated intermediates. rsc.org These intermediates can then be quenched with various electrophiles to introduce new functional groups.

Furthermore, the existing halogens can be exchanged for others to modulate the electronic properties and potential for halogen bonding. For example, methods exist for the synthesis of 4,5-diiodo-1H-imidazole from imidazole, indicating that halogenation and halogen exchange are feasible diversification strategies. google.com Introducing heavier halogens like bromine or iodine can enhance binding affinity in certain biological targets.

The C2 position of the imidazole ring is another key site for diversification. One effective strategy involves the lithiation of a C2-halogenated precursor. For instance, treating 2-bromo-4,5-dichloroimidazole with two equivalents of butyl-lithium generates a 1,2-dilithiated intermediate. This species can be trapped with electrophiles to install a variety of substituents specifically at the C2 position, yielding 2-substituted 4,5-dihaloimidazoles. rsc.org Another approach involves the synthesis of azo derivatives by reacting 4,5-dichloroimidazole (B103490) with diazonium salts, which introduces a functional handle at the C2 position for further elaboration into Schiff bases and other complex structures. researchgate.net

Development of Novel Hybrid Imidazole Structures

A sophisticated design strategy involves the creation of hybrid molecules, where the this compound scaffold is covalently linked to another distinct pharmacophore. This approach aims to combine the biological activities of both moieties or to create a novel molecule with a unique activity profile. tandfonline.com The synthesis of such hybrids often relies on coupling reactions that connect the imidazole core to another heterocyclic system.

For example, the imidazole scaffold can be linked to a 1,2,3-triazole ring via copper-catalyzed "click chemistry," a highly efficient and versatile reaction. tandfonline.com Another strategy involves coupling the imidazole core with structures like benzofuran (B130515) or benzimidazole (B57391) to generate novel chemical entities. rsc.orgscirp.org These hybrid structures can explore larger regions of chemical space and interact with multiple binding sites or even multiple biological targets simultaneously.

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications to the this compound scaffold influence its biological activity. From a chemical design perspective, SAR analysis provides critical feedback for iterative cycles of molecular design and synthesis.

Key SAR insights for imidazole-based compounds often revolve around the following aspects:

N1-Substituent: The size, shape, and flexibility of the group at the N1 position (e.g., isopropyl) are often critical. In many cases, this group fits into a specific hydrophobic pocket of the target protein. Altering this group can dramatically affect potency. mdpi.com

C4/C5-Substituents: The halogen atoms at C4 and C5 significantly influence the electron density of the imidazole ring and can participate in halogen bonding with the target. Replacing chlorine with other halogens or different substituents allows for the fine-tuning of these interactions. nih.gov

C2-Substituent: Modifications at the C2 position can introduce new hydrogen bond donors or acceptors, or add bulky groups to probe for additional binding interactions.

For example, in studies of farnesyltransferase inhibitors, a hydrophobic substituent on a benzodiazepine (B76468) ring linked to an imidazole was found to be crucial for activity. nih.gov Similarly, in dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), a 3,4-dichloro substitution on a terminal phenyl ring was found to yield the best inhibitory potencies. nih.gov These examples, while not on the exact parent compound, illustrate the principles of how substitutions on and around a core scaffold are analyzed to guide the design of more effective molecules.

Influence of Substituents on Electronic and Steric Properties

Electronic Effects: Substituents are broadly classified based on their electronic effects as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): These groups pull electron density towards themselves. Halogen atoms are common examples of EWGs used in derivative design. nih.gov The intrinsic inductive properties of these atoms can alter the electronic landscape of the imidazole ring, which can be crucial for molecular interactions. nih.gov For instance, the substitution of a nitro group (-NO2), a strong EWG, on a heterocyclic system has been shown to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can be advantageous for charge transport properties. mdpi.com

Electron-Donating Groups (EDGs): These groups push electron density into the core structure. Common EDGs include alkyl groups like methyl (-CH3) and alkoxy groups like methoxy (B1213986) (-OCH3). nih.gov A methyl group, for example, can increase the hydrophobicity of a molecule, potentially altering its bioavailability and interactions with biological receptors. nih.gov

Steric Effects: The size and spatial arrangement of a substituent create steric hindrance, which can dictate the molecule's conformation and how it fits into a specific binding site. Halogen atoms, while primarily considered for their electronic effects, are also used to modulate steric properties. nih.gov The choice of substituent can therefore be a critical factor in optimizing the physical interaction between the derivative and its target.

The following table summarizes the general influence of common substituent types on the properties of a core molecule like this compound.

| Substituent Class | Example Substituent | Primary Electronic Effect | Primary Steric Effect |

| Halogens | -F, -Cl, -Br | Electron-withdrawing | Varies with atomic size (F < Cl < Br) |

| Alkyl Groups | -CH3 (Methyl) | Electron-donating | Increases bulk/hydrophobicity |

| Alkoxy Groups | -OCH3 (Methoxy) | Electron-donating | Adds bulk |

| Nitro Groups | -NO2 | Strongly Electron-withdrawing | Moderate bulk |

Rational Design for Modulating Specific Molecular Interactions

Rational design involves the deliberate modification of a lead compound to improve its interaction with a specific biological target, such as a protein or enzyme. This process relies on understanding the structure-activity relationship (SAR), where changes in the molecule's structure are correlated with changes in its biological activity.

In the context of heterocyclic inhibitors, such as derivatives of imidazole, single atomic substitutions can dramatically affect biological activity. nih.gov A study on an imidazo[4,5-b]pyridine-based inhibitor of the PAK4 protein provides a clear example of these principles. nih.gov By substituting different groups on the core structure, researchers observed significant changes in the compound's inhibitory concentration (IC50). nih.gov

Fragment molecular orbital (FMO) methods revealed that EWGs and EDGs produced different interaction energies with key amino acid residues in the protein's hinge region (L398, E399) and near the gatekeeper residue (M395). nih.gov Specifically, the two classes of substituents exhibited opposite electrostatic and charge transfer energies with residues L398 and E399, highlighting how subtle electronic changes can modulate critical protein-ligand interactions. nih.gov The bromine group on a similar scaffold was shown to form van der Waals interactions with key residues, further demonstrating the importance of specific substituents in anchoring a molecule to its target. nih.gov

This approach allows for the rational design of this compound derivatives, where substituents can be chosen to optimize electrostatic, hydrogen-bonding, or hydrophobic interactions with a target of interest.

The table below illustrates findings from a study on a related imidazole-based scaffold, demonstrating how substituent changes affect biological activity and molecular interactions.

| Compound ID (Example) | Substituent Type | Substituent | Biological Activity (IC50 vs. PAK4) | Key Interaction Finding |

| Compound 1 | EWG | Bromine | 5150 nM | Exhibited specific electrostatic and charge transfer energies with hinge residues. nih.gov |

| Compound 2 | EWG | Chlorine | 8533 nM | Showed different interaction energies compared to Compound 1. nih.gov |

| Compound 3 | EWG | Fluorine | > 30,000 nM (Inactive) | Altered electronic properties led to loss of key interactions. nih.gov |

| Compound 4 | EDG | Methyl (-CH3) | > 30,000 nM (Inactive) | Exhibited opposite electrostatic and charge transfer energy profiles compared to EWGs. nih.gov |

Role As a Chemical Building Block and Probe in Contemporary Chemical Research

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the 4,5-dichloro-1-isopropyl-1H-imidazole core makes it an adept precursor for the construction of more elaborate molecular architectures. The two chlorine atoms can be sequentially or simultaneously substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

One of the most significant applications of similar 4,5-dichloro-N-alkylimidazoles is in the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have revolutionized the field of organometallic chemistry and catalysis. The synthesis typically involves the quaternization of the imidazole (B134444) nitrogen, followed by deprotonation to yield the carbene. The isopropyl group in this compound would offer specific steric and electronic properties to the resulting NHC, influencing the stability and catalytic activity of its metal complexes.

Table 1: Representative Synthetic Transformations of Dichloro-imidazole Analogs

| Precursor | Reagents and Conditions | Product | Application of Product |

|---|---|---|---|

| 4,5-dichloro-1H-imidazole | 1. NaH, DMF2. RX (e.g., MeI, BnBr) | 1-Alkyl-4,5-dichloro-1H-imidazole | Precursor for NHCs |

| 1-Alkyl-4,5-dichloro-1H-imidazole | Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst, base) | 1-Alkyl-4,5-diaryl-1H-imidazole | Ligands, Biologically active molecules |

This table is illustrative and based on known reactions for analogous dichloro-imidazoles.

Applications in Functional Materials and Catalysis

The derivatives of this compound are expected to find utility in the design of functional materials and novel catalytic systems. The ability to form stable complexes with a variety of transition metals is a key feature of imidazole-based ligands.

In the realm of functional materials, the incorporation of the this compound moiety into larger polymeric or supramolecular structures could lead to materials with tailored electronic, optical, or thermal properties. For example, imidazole-containing polymers have been investigated for applications in proton-conducting membranes for fuel cells and as corrosion inhibitors.

As mentioned, the primary application in catalysis stems from the formation of NHC-metal complexes. These complexes are highly effective catalysts for a broad range of organic transformations, including cross-coupling reactions, olefin metathesis, and polymerization. The steric bulk of the isopropyl group, combined with the electronic effects of the chloro-substituents, would allow for fine-tuning of the catalyst's performance, potentially leading to higher selectivity and efficiency. For instance, silver-NHC complexes derived from analogous 4,5-dichloro-1-alkylimidazoles have been synthesized and characterized as precursors to other metal-NHC catalysts.

Utility as Chemical Probes for Investigating Biological or Material Systems

A chemical probe is a small molecule used to study and manipulate biological systems or materials by selectively interacting with a specific target. The imidazole scaffold is a common feature in molecules designed for such purposes due to its ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination.

The development of a chemical probe requires a thorough understanding of its selectivity and mechanism of action to ensure that the observed effects are due to the intended interaction.

Table 2: Key Properties of Imidazole-Based Scaffolds for Diverse Applications

| Property | Relevance to Application |

|---|---|

| Metal Coordination | Formation of stable complexes for catalysis and materials |

| Hydrogen Bonding Capability | Interaction with biological targets |

| Tunable Steric and Electronic Properties | Optimization of ligand and catalyst performance |

Future Directions in 4,5 Dichloro 1 Isopropyl 1h Imidazole Research

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and economically viable methods for synthesizing 4,5-dichloro-1-isopropyl-1H-imidazole is a key area of future research. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. To address these challenges, researchers are increasingly turning to the principles of green chemistry.

Future synthetic strategies are expected to focus on several key areas:

Catalytic Systems: The exploration of novel catalysts, including biocatalysts like lemon juice, is anticipated to provide milder and more selective reaction pathways. The use of reusable solid catalysts, such as zeolites, also presents a promising avenue for reducing waste and improving process efficiency.

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are being investigated to accelerate reaction times and reduce energy consumption compared to conventional heating methods. These techniques can often lead to higher yields and cleaner reaction profiles.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and efficient production of chemical compounds. This technology allows for precise control over reaction parameters, improved heat and mass transfer, and the potential for automated, scalable production, which is particularly advantageous when dealing with potentially hazardous intermediates.

Solvent-Free and Alternative Solvent Systems: The move towards solvent-free reaction conditions or the use of greener solvents, such as water or bio-derived solvents, is a critical aspect of sustainable synthesis. One-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, further contribute to reducing solvent use and waste generation.

These advancements aim to create synthetic pathways that are not only more efficient in terms of yield and reaction time but also significantly reduce the environmental footprint associated with the production of this compound.

Exploration of Novel Functionalization Pathways for Expanded Chemical Space

To fully harness the potential of this compound, researchers are actively exploring new methods to modify its structure and introduce diverse functional groups. This expansion of its chemical space is crucial for developing new derivatives with tailored properties for various applications.

Key areas of investigation include:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the imidazole (B134444) ring is a highly sought-after strategy. Nickel-catalyzed C-H arylation and alkenylation have shown promise for other imidazole derivatives, and adapting these methods for this compound could provide a direct route to novel C2-substituted analogues. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical.

Cross-Coupling Reactions: The two chlorine atoms on the imidazole ring serve as valuable handles for traditional cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. Future research will likely focus on optimizing these reactions to introduce a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the C4 and C5 positions.

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound or its precursors will enable the rapid construction of complex molecular architectures in a single step. This strategy is highly efficient for generating libraries of diverse compounds for screening purposes.

By developing a broader toolbox of functionalization reactions, chemists can systematically modify the steric and electronic properties of the this compound scaffold, leading to the discovery of new compounds with enhanced or entirely new functionalities.

Integration of Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental efforts. For this compound, advanced theoretical modeling will play a pivotal role in accelerating the discovery and development of new applications.

Future computational studies are expected to focus on:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing new functionalization strategies and predicting the regioselectivity of reactions. For instance, computational models can help determine whether C-H activation is more likely to occur at the C2 position or if substitution at the chloro-substituted positions is more favorable under specific reaction conditions.

Machine Learning and AI-Driven Discovery: The integration of machine learning and artificial intelligence offers a powerful approach to predict the properties and activities of virtual libraries of this compound derivatives. By training algorithms on existing experimental data, it may become possible to predict the biological activity or material properties of novel compounds before they are synthesized, significantly streamlining the discovery process.

Elucidating Reaction Mechanisms: Theoretical modeling can provide detailed insights into the mechanisms of reactions involving this compound. Understanding the transition states and intermediates of a reaction can help in optimizing reaction conditions to improve yields and selectivity.

The synergy between computational predictions and experimental validation will be crucial for the rational design of new derivatives of this compound with desired properties.

Deeper Investigation into Specific Molecular Interaction Mechanisms

A fundamental understanding of how this compound interacts with other molecules at the atomic level is essential for its application in areas such as medicinal chemistry and materials science. Future research will focus on elucidating the specific non-covalent interactions that govern its binding to biological targets or its self-assembly into functional materials.

Key areas for investigation include:

Halogen Bonding: The two chlorine atoms on the imidazole ring are capable of forming halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic species. The directionality and strength of these interactions can play a crucial role in determining the binding affinity and selectivity of the molecule for a particular target. Detailed structural studies, such as X-ray crystallography of co-crystals, will be vital in characterizing these interactions.

Structural Biology: For potential therapeutic applications, obtaining high-resolution crystal structures of this compound or its derivatives in complex with their biological targets (e.g., enzymes, receptors) is a primary goal. These structures will provide a detailed roadmap for structure-based drug design, allowing for the rational optimization of the molecule to improve its potency and selectivity.

By combining experimental techniques with computational methods, researchers can build a comprehensive picture of the molecular interactions that drive the function of this compound, paving the way for the design of next-generation molecules with enhanced performance.

Q & A

Q. How can researchers optimize synthesis conditions for 4,5-dichloro-1-isopropyl-1H-imidazole?

- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, catalyst, and stoichiometry. For imidazole derivatives, one-pot multicomponent reactions are efficient. For example, using ammonium acetate as a catalyst under reflux in ethanol (80°C, 4–6 hours) can yield substituted imidazoles with high purity . Chlorination steps (e.g., using SOCl₂) are critical for introducing chlorine substituents, requiring anhydrous conditions and controlled addition rates . Table 1 : Key Synthesis Parameters

| Parameter | Typical Range/Reagents | Reference |

|---|---|---|

| Solvent | Ethanol, DMF, or toluene | |

| Temperature | 80–120°C (reflux) | |

| Chlorinating Agent | SOCl₂, PCl₅ | |

| Catalyst | NH₄OAc, FeCl₃ |

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and mass spectrometry is essential. For example:

- ¹H NMR (500 MHz, CDCl₃): Look for signals at δ 1.4–1.6 ppm (isopropyl CH₃), δ 4.2–4.5 ppm (N-isopropyl CH), and aromatic protons (δ 7.2–8.0 ppm) .

- ¹³C NMR : Chlorinated carbons appear at δ 110–130 ppm, while the imidazole ring carbons resonate at δ 120–150 ppm .

- FT-IR : Peaks at 680–750 cm⁻¹ (C-Cl stretch) and 1600 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray crystallography : Refine structures with SHELXL to resolve ambiguities in bond lengths/angles .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Iterative refinement : Re-examine reaction conditions if unexpected peaks arise (e.g., impurities from incomplete chlorination) .

Q. What strategies enable the design of bioactive derivatives of this compound?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance electrophilicity for nucleophilic substitution .

- Bioisosteric replacement : Replace the isopropyl group with bulkier substituents (e.g., cyclohexyl) to improve lipophilicity and membrane permeability .

- Biological screening : Use in vitro assays (e.g., antimicrobial MIC tests) to correlate structural modifications with activity .

Q. How can crystallographic software (e.g., SHELX, ORTEP) enhance structural analysis of this compound?

- Methodological Answer :

- SHELXL : Refine crystal structures using high-resolution data to model disorder or thermal motion. Validate with R-factors (<5%) and residual density maps .

- ORTEP-III : Visualize anisotropic displacement parameters to identify steric strain or non-covalent interactions (e.g., halogen bonding from Cl substituents) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (isopropyl alcohol) to remove byproducts like unreacted imidazole precursors .

- Reaction monitoring : Employ TLC or in situ FT-IR to detect intermediates and optimize reaction termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.